molecular formula C23H24N2O6S B2447471 Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 728928-82-3

Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2447471
M. Wt: 456.51
InChI Key: JJTXUKJNNXEQOU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiophene, which is a heterocyclic compound. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Future Directions

Future research could focus on fully characterizing this compound, including its synthesis, physical and chemical properties, and potential uses. Further studies could also explore its safety profile and mechanism of action .

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-4-31-23(28)19-15-7-5-6-8-18(15)32-22(19)25-21(27)14(12-24)9-13-10-16(29-2)20(26)17(11-13)30-3/h9-11,26H,4-8H2,1-3H3,(H,25,27)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTXUKJNNXEQOU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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